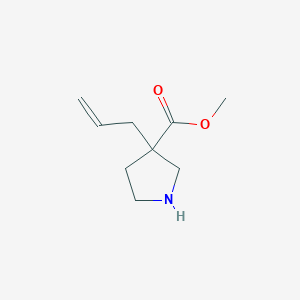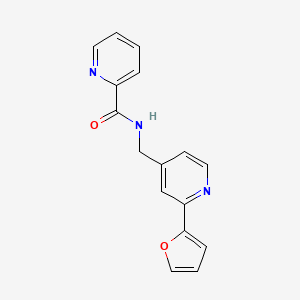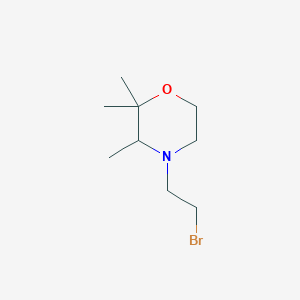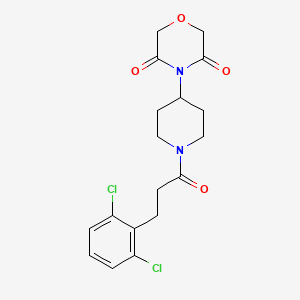
4-Bromo-2-(trifluoromethyl)-1,3-benzoxazole
Vue d'ensemble
Description
“4-Bromo-2-(trifluoromethyl)-1,3-benzoxazole” is a chemical compound with the molecular formula C7H5BrF3N . It is related to the class of compounds known as benzenamines . It has been used in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
The synthesis of related compounds involves various strategies, including bromation, esterification, and reactions with different reagents to introduce the trifluoromethyl and isocyanate groups. It has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 5-bromo-2-iodo-(trifluoromethyl)benzene .Molecular Structure Analysis
The molecular structure of compounds similar to “4-Bromo-2-(trifluoromethyl)-1,3-benzoxazole” can be determined through crystallography and computational methods. The molecular weight of this compound is 240.021 .Chemical Reactions Analysis
This compound has been used in various chemical reactions. For example, it has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 5-bromo-2-iodo-(trifluoromethyl)benzene .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-2-(trifluoromethyl)-1,3-benzoxazole” include a molecular weight of 240.02 , a refractive index of 1.532 , and a boiling point of 84-86 °C/5 mmHg . It has a density of 1.71 g/mL at 25 °C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
One-pot Synthesis of Substituted Benzoxazoles : A study described a one-pot synthesis method for 2-trifluoromethyl and 2-difluoromethyl substituted benzimidazole, benzoxazole, and benzothiazole derivatives. This synthesis involved reactions of trifluoroacetic and difluoroacetic acids with commercially available compounds, demonstrating the versatility of fluorinated benzoxazoles in chemical synthesis (Ge et al., 2007).
Biological Applications
Anticancer and Antimicrobial Activities : The synthesis and biological evaluation of novel benzoxazole-triazole derivatives highlighted their potential as therapeutic agents. These compounds exhibited potent antibacterial and anticancer activities, indicating the potential of benzoxazole derivatives in medical research (Srivastava et al., 2015).
Antifungal Activity : Research on copper-catalyzed intramolecular C-H alkoxylation of diaryltriazoles led to the development of tricyclic benzoxazine-fused 1,2,3-triazoles. These compounds were found to possess strong antifungal activity against ginseng root-rot disease, underscoring the potential of benzoxazole-triazole hybrids in addressing fungal infections (Ma et al., 2020).
Supramolecular Chemistry
Supramolecular Interactions of Triazoles : Beyond their use in click chemistry, 1,2,3-triazoles, including those fused with benzoxazole, exhibit a variety of supramolecular interactions. These interactions have applications in coordination chemistry, anion recognition, and catalysis, demonstrating the versatility of triazole-containing compounds in advanced chemical research (Schulze & Schubert, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-2-(trifluoromethyl)-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NO/c9-4-2-1-3-5-6(4)13-7(14-5)8(10,11)12/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXHEGALWVDEIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(O2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(trifluoromethyl)-1,3-benzoxazole | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2733439.png)


![1,3,6-trimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2733447.png)

![N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2733451.png)
![(4-Benzylpiperazin-1-yl)-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2733452.png)
![N-(2,2-di(furan-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2733454.png)
![1-Benzyl-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2733455.png)
![6-Tert-butyl-2-[2-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2733456.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide](/img/structure/B2733457.png)
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-phenethylpyrrolidin-2-one](/img/structure/B2733459.png)
![6-Amino-3-tert-butyl-4-(4'-[1-phenyl-3-methyl-5-chloro]pyrazolo)-2,4-dihydro-pyrano-{[2,3-c] pyrazole-5-carbonitrile](/img/structure/B2733460.png)
